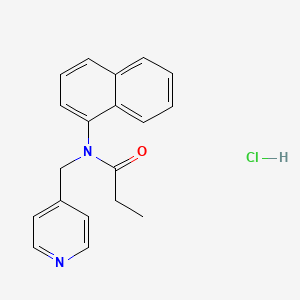![molecular formula C19H16BrN3O2 B6048717 methyl 9-benzyl-2-(bromomethyl)-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B6048717.png)
methyl 9-benzyl-2-(bromomethyl)-9H-imidazo[1,2-a]benzimidazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 9-benzyl-2-(bromomethyl)-9H-imidazo[1,2-a]benzimidazole-3-carboxylate, also known as MBBI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. MBBI is a heterocyclic compound that contains both imidazole and benzimidazole moieties, which are known to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of methyl 9-benzyl-2-(bromomethyl)-9H-imidazo[1,2-a]benzimidazole-3-carboxylate is not fully understood. However, it has been suggested that methyl 9-benzyl-2-(bromomethyl)-9H-imidazo[1,2-a]benzimidazole-3-carboxylate exerts its biological activity by inhibiting various enzymes and signaling pathways. For example, methyl 9-benzyl-2-(bromomethyl)-9H-imidazo[1,2-a]benzimidazole-3-carboxylate has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
methyl 9-benzyl-2-(bromomethyl)-9H-imidazo[1,2-a]benzimidazole-3-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. methyl 9-benzyl-2-(bromomethyl)-9H-imidazo[1,2-a]benzimidazole-3-carboxylate has also been shown to inhibit the formation of biofilms, which are communities of bacteria that are resistant to antibiotics. Moreover, methyl 9-benzyl-2-(bromomethyl)-9H-imidazo[1,2-a]benzimidazole-3-carboxylate has been reported to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 9-benzyl-2-(bromomethyl)-9H-imidazo[1,2-a]benzimidazole-3-carboxylate has several advantages for lab experiments. It is a relatively simple and efficient compound to synthesize, which makes it readily available for research purposes. methyl 9-benzyl-2-(bromomethyl)-9H-imidazo[1,2-a]benzimidazole-3-carboxylate also exhibits a broad range of biological activities, which makes it a versatile compound for drug discovery. However, methyl 9-benzyl-2-(bromomethyl)-9H-imidazo[1,2-a]benzimidazole-3-carboxylate has some limitations for lab experiments. It is a relatively new compound, and its biological activity and mechanism of action are not fully understood. Moreover, methyl 9-benzyl-2-(bromomethyl)-9H-imidazo[1,2-a]benzimidazole-3-carboxylate has not been extensively tested in vivo, which limits its potential applications for drug development.
Zukünftige Richtungen
There are several future directions for the research on methyl 9-benzyl-2-(bromomethyl)-9H-imidazo[1,2-a]benzimidazole-3-carboxylate. One potential direction is to investigate its potential applications in the treatment of cancer and infectious diseases. methyl 9-benzyl-2-(bromomethyl)-9H-imidazo[1,2-a]benzimidazole-3-carboxylate has been shown to exhibit anticancer and antibacterial activity, which makes it a promising candidate for drug development. Another potential direction is to investigate its mechanism of action and identify its molecular targets. Understanding the mechanism of action of methyl 9-benzyl-2-(bromomethyl)-9H-imidazo[1,2-a]benzimidazole-3-carboxylate will provide insights into its biological activity and potential applications for drug development. Additionally, future research could focus on optimizing the synthesis method of methyl 9-benzyl-2-(bromomethyl)-9H-imidazo[1,2-a]benzimidazole-3-carboxylate to improve its yield and purity.
Synthesemethoden
The synthesis of methyl 9-benzyl-2-(bromomethyl)-9H-imidazo[1,2-a]benzimidazole-3-carboxylate involves the reaction of 2-aminobenzimidazole with benzyl bromide in the presence of potassium carbonate and acetonitrile. The resulting product is then treated with methyl chloroformate to obtain the final product, methyl 9-benzyl-2-(bromomethyl)-9H-imidazo[1,2-a]benzimidazole-3-carboxylate. The synthesis of methyl 9-benzyl-2-(bromomethyl)-9H-imidazo[1,2-a]benzimidazole-3-carboxylate is a relatively simple and efficient process, which makes it an attractive compound for drug discovery.
Wissenschaftliche Forschungsanwendungen
Methyl 9-benzyl-2-(bromomethyl)-9H-imidazo[1,2-a]benzimidazole-3-carboxylate has been extensively studied for its potential applications in drug discovery. It has been reported to exhibit various biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. methyl 9-benzyl-2-(bromomethyl)-9H-imidazo[1,2-a]benzimidazole-3-carboxylate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to exhibit antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae.
Eigenschaften
IUPAC Name |
methyl 4-benzyl-2-(bromomethyl)imidazo[1,2-a]benzimidazole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2/c1-25-18(24)17-14(11-20)21-19-22(12-13-7-3-2-4-8-13)15-9-5-6-10-16(15)23(17)19/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVJFFRJZYBSRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C2N1C3=CC=CC=C3N2CC4=CC=CC=C4)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(hydroxymethyl)-1-piperidinyl]-5,6,7,8-tetrahydro-5-quinazolinyl}-4-methylbenzamide](/img/structure/B6048648.png)

![4-(3-bromo-4-methoxyphenyl)-8-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B6048667.png)
![5-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B6048671.png)

![7-(6-azaspiro[2.5]oct-1-ylcarbonyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6048681.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6048690.png)
![N-propyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6048691.png)
![N-(5-chloro-2-pyridinyl)-1-(1-{[(5-chloro-2-pyridinyl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B6048701.png)
![6-[2-(3,4-dimethoxyphenyl)vinyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6048711.png)
![[1,2-phenylenebis(oxy-2,1-ethanediyloxy-2,1-phenyleneoxymethylene)]bis(phosphonic acid)](/img/structure/B6048729.png)

![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B6048738.png)
